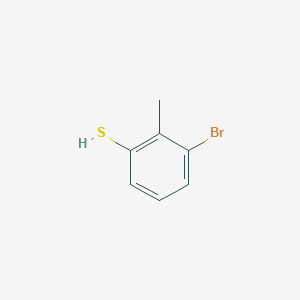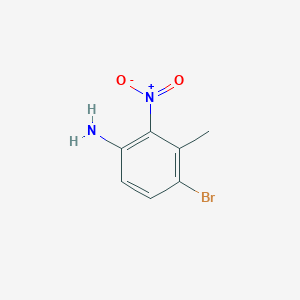
3-amino-N,N-diéthyl-4-hydroxy-5-méthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . This compound is characterized by its benzamide structure, which includes an amino group, diethyl groups, a hydroxy group, and a methoxy group attached to the benzene ring.
Applications De Recherche Scientifique
3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Méthodes De Préparation
The synthesis of 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Alkylation: The amino group is alkylated with diethyl groups.
Hydroxylation and Methoxylation: Hydroxy and methoxy groups are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide can be compared with similar compounds such as:
3-amino-N,N-diethyl-4-hydroxybenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-amino-N,N-diethyl-4-methoxybenzamide: Lacks the hydroxy group, which may influence its solubility and interaction with molecular targets.
3-amino-N,N-diethyl-5-methoxybenzamide: The position of the methoxy group is different, which can alter its chemical properties and applications.
This compound’s unique combination of functional groups makes it distinct and valuable for various research and industrial applications.
Propriétés
IUPAC Name |
3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-14(5-2)12(16)8-6-9(13)11(15)10(7-8)17-3/h6-7,15H,4-5,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZAMYBDLUVUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
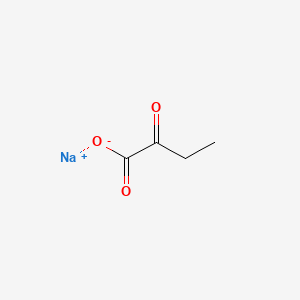
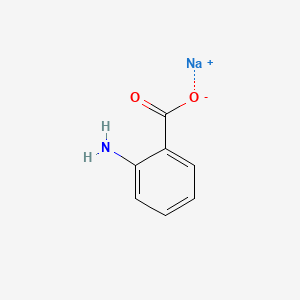

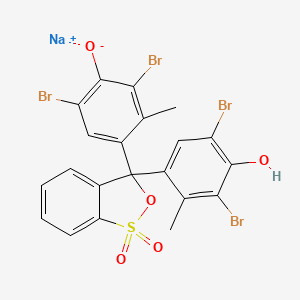
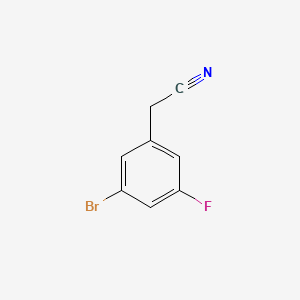
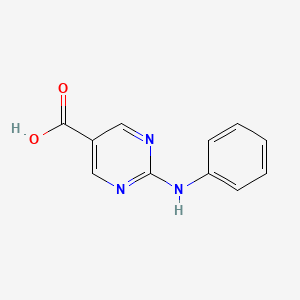
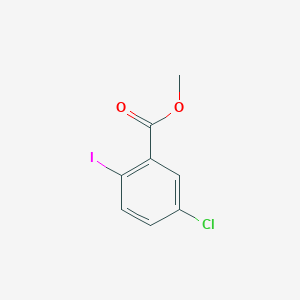

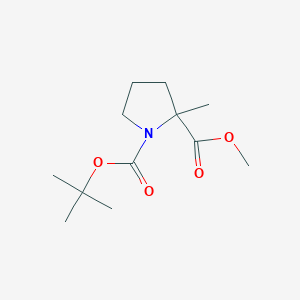
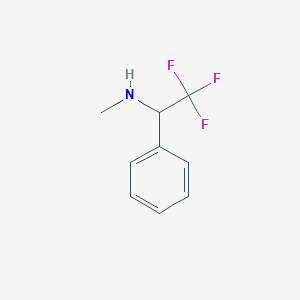
![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)
